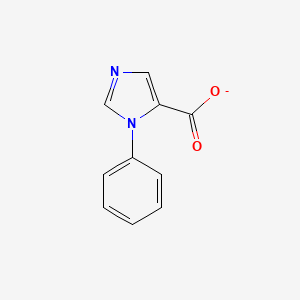

1-phenyl-1H-imidazole-5-carboxylate

Description

1-Phenyl-1H-imidazole-5-carboxylate is an imidazole derivative characterized by a phenyl group at the N1 position and an ester moiety at the C5 position of the imidazole ring. Its molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol. The ester group enhances lipophilicity, making it suitable for membrane permeability in pharmacological contexts, while the phenyl substituent facilitates π-π stacking interactions, a critical feature for binding to aromatic residues in biological targets .

Properties

Molecular Formula |

C10H7N2O2- |

|---|---|

Molecular Weight |

187.17 g/mol |

IUPAC Name |

3-phenylimidazole-4-carboxylate |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14)/p-1 |

InChI Key |

FSVMTMFHLLEQAS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC=C2C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

Ethyl 1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate

- Molecular Formula : C₁₄H₁₅FN₂O₂

- Molecular Weight : 262.28 g/mol

- Key Features: The N1 substituent is a 4-fluorophenylethyl group.

Isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 266.32 g/mol

- Key Features : The bulkier isopropyl ester and phenylethyl group increase steric hindrance, which may reduce enzymatic degradation but also limit target accessibility .

1-Benzyl-5-phenyl-1H-imidazole

Substituent Variations at the C5 Position

Methyl 1-methyl-1H-imidazole-5-carboxylate

- Molecular Formula : C₆H₈N₂O₂

- Molecular Weight : 140.14 g/mol

- Key Features : A smaller methyl group at N1 and C5 reduces molecular complexity. The lack of aromatic substituents diminishes π-π interactions, limiting its utility in drug design .

Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f)

- Molecular Formula : C₂₄H₁₉FN₂O₂

- Molecular Weight : 386.42 g/mol

Benzimidazole Analogs

Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate

- Molecular Formula : C₂₄H₁₈F₃N₃O₃

- Molecular Weight : 453.41 g/mol

- The trifluoromethoxy group enhances metabolic stability .

Structural and Functional Analysis

Electronic and Steric Effects

Pharmacological Implications

- Lipophilicity : The ester group in 1-phenyl-1H-imidazole-5-carboxylate balances solubility and membrane permeability, unlike the purely hydrophobic 1-benzyl analog .

- Binding Affinity : The phenyl group at N1 enables strong interactions with hydrophobic protein pockets, a feature absent in smaller analogs like methyl 1-methylimidazole-5-carboxylate .

Preparation Methods

Enolate Formation and Thiocyanate Condensation

A multi-step synthesis starting from N-(1-phenylethyl)-aminoacetonitrile (IV) involves sequential acylation, formylation, and cyclization. As outlined in the same patent, N-acylation of IV with acetyl chloride generates an intermediate (V), which undergoes C-formylation using methyl formate and sodium methoxide to form an alkali metal enolate (VI). Acidification of VI yields the free enol (VII), which condenses with hydrogen thiocyanate in aqueous HCl to produce 2-mercapto-1-(1-phenylethyl)-1H-imidazole-5-carboxamide (VIII).

Esterification and Crystallization

Subsequent esterification of VIII with ethyl chloroacetate in toluene and triethylamine at 60–70°C yields ethyl (R)-2-mercapto-1-(1-phenylethyl)-1H-imidazole-5-carboxylate (II), a precursor to etomidate. The crystalline form A of this compound is obtained via antisolvent crystallization using dichloromethane and n-heptane, achieving high purity (99.8%).

Three-Component Reaction for Tetrasubstituted Imidazoles

A novel one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles was reported by Hu et al.. The reaction combines hydroxylamines, aldehydes, and 2-azido acrylates in acetonitrile with anhydrous MgSO₄, yielding products such as ethyl 2-(4-bromophenyl)-1-phenyl-4-p-tolyl-1H-imidazole-5-carboxylate (3b) in 58–60% yield. The mechanism involves in situ nitrone formation, followed by [3+2] cycloaddition with the azido acrylate.

Key Advantages :

-

Eliminates the need for isolating intermediates.

-

Enables rapid diversification of substituents at positions 2, 4, and 5 of the imidazole ring.

Comparative Analysis of Synthetic Methods

Crystallization and Purification Techniques

Crystalline form A of ethyl (R)-2-mercapto-1-(1-phenylethyl)-1H-imidazole-5-carboxylate is critical for pharmaceutical applications. The CN113801065A patent describes a method using dichloromethane and n-heptane (1:40 v/v) to induce crystallization, yielding 99.8% pure crystals with a melting point of 106–108°C . This antisolvent approach prevents oiling out, a common issue in imidazole derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-phenyl-1H-imidazole-5-carboxylate, and how can regioselectivity in imidazole ring formation be controlled?

- Methodological Answer : The imidazole core can be synthesized via condensation reactions of glyoxal, formaldehyde, and ammonia under acidic conditions. To ensure regioselective substitution at the 5-position, substituent-directed metalation or protecting group strategies (e.g., carboxylate ester protection) are recommended. Post-synthetic modifications, such as esterification, should be monitored using HPLC or LC-MS to confirm regiochemistry .

Q. How can the purity of 1-phenyl-1H-imidazole-5-carboxylate be validated, particularly for trace organic impurities?

- Methodological Answer : Pharmacopeial guidelines suggest using Organic Impurities, Procedure 2 (Total Propylene Glycol Ester Esters) for ester-byproduct quantification. Combine reversed-phase HPLC with UV detection (λ = 210–254 nm) and gradient elution (acetonitrile/water with 0.1% TFA) to resolve impurities. Calibrate against reference standards of known esters (e.g., methyl or ethyl analogs) .

Q. What spectroscopic techniques are critical for characterizing 1-phenyl-1H-imidazole-5-carboxylate?

- Methodological Answer : Use a combination of:

- NMR : - and -NMR to confirm aromatic proton environments and carboxylate/ester carbonyl signals.

- FTIR : Identify C=O stretching (~1700 cm) and N-H bending (~1550 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement of 1-phenyl-1H-imidazole-5-carboxylate derivatives?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to address twinning or disordered regions. Apply restraints for bond lengths/angles based on similar imidazole-carboxylate structures. Validate hydrogen bonding networks using PLATON or Mercury software. Cross-check with DFT-optimized geometries (e.g., Gaussian/B3LYP/6-31G*) to resolve ambiguities in electron density maps .

Q. What strategies predict hydrogen-bonding patterns in crystalline 1-phenyl-1H-imidazole-5-carboxylate, and how do these affect polymorphism?

- Methodological Answer : Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D–H···A motifs). Use CrystalExplorer to compute Hirshfeld surfaces and fingerprint plots, identifying dominant interactions (e.g., O–H···N or C–H···π). For polymorphism studies, screen crystallization solvents (e.g., DMSO vs. ethanol) and analyze packing motifs via PXRD .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral analogs (e.g., 1-(1-phenylethyl)-substituted derivatives)?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) for stereocontrol. Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak IA/IB columns) or polarimetry. For absolute configuration confirmation, perform X-ray crystallography on single crystals of diastereomeric salts .

Q. What computational approaches validate the electronic properties of 1-phenyl-1H-imidazole-5-carboxylate for drug design?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (TD-DFT) to assess π→π* transitions. Use AutoDock Vina for docking studies, leveraging the carboxylate moiety’s role in target binding .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity data for 1-phenyl-1H-imidazole-5-carboxylate derivatives?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity (>95% by HPLC). Use orthogonal bioactivity assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Cross-reference with crystallographic data to rule out structural misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.